1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI)
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Overview
Description
1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) is an organic compound with the molecular formula C8H6N2O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.
Mode of Action
For example, some imidazole derivatives have been found to inhibit certain enzymes, disrupt cell membranes, or interfere with DNA synthesis .
Biochemical Pathways
For instance, they may inhibit enzymatic reactions, disrupt signal transduction pathways, or interfere with DNA replication and transcription .
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that this compound may have a variety of effects, such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or modulating immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) can be synthesized through several methods. One common synthetic route involves the reaction of o-phenylenediamine with formic acid, followed by oxidation to introduce the hydroxy group at the 1-position. The reaction conditions typically involve heating the reactants under reflux .
Industrial Production Methods
Industrial production of 1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, forming simpler benzimidazole derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated or alkylated benzimidazole compounds .
Scientific Research Applications
1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-2-carboxylicacid,1-methyl-(9CI): This compound has a methyl group instead of a hydroxy group at the 1-position.
1H-Benzimidazole-2-carboxylicacid,1-ethyl-(9CI): Similar to the methyl derivative but with an ethyl group.
1H-Benzimidazole-2-carboxylicacid,1-chloro-(9CI): This compound has a chlorine atom at the 1-position.
Uniqueness
1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) is unique due to the presence of the hydroxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
1-hydroxybenzimidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)7-9-5-3-1-2-4-6(5)10(7)13/h1-4,13H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHROBPZWETYCBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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